Cas no 905-99-7 (4-O-Caffeoylquinic Acid)
4-O-Caffeoylquinic Acid Chemical and Physical Properties
Names and Identifiers
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- Cryptochlorogenic acid
- 4-Caffeoylquinic acid
- Quinic acid 4-O-caffeate
- 3,4-Dihydroxycinnamic acid 4-carboxy-2,4,6-trihydroxycyclohexyl ester
- (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid
- 4-O-Caffeoylquinic Acid
- Cryptochlorogenin Acid
- Cyclohexanecarboxylicacid, 4-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,3,5-trihydroxy-,(1a,3R,4a,5R)-
- 4-O-(3,4-Dihydroxycinnamoyl)-D-quinic acid
- 4-O-trans-caffeoylquinic acid
- F23DJ84IZ9
- 4-(3,4-Dihydroxycinnamoyl)quinic acid
- Cryptochlorogenic-acid
- 4-o-Caffeoyl quinic acid
- 4-Cqa
- Quinic acid, 4-caffeoyl-
- 4-O-(E)-caffeoylquinic acid
- Cinnamic acid, 3,4-dihydroxy-, 4-carboxy-2,4,6-trihydroxycyclohexyl ester
- Quinic acid, 4-caf
- (1α,3R,4α,5R)-4-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,3,5-trihydroxycyclohexanecarboxylic acid (ACI)
- Cinnamic acid, 3,4-dihydroxy-, 4-carboxy-2,4,6-trihydroxycyclohexyl ester (8CI)
- Cyclohexanecarboxylic acid, 4-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,3,5-trihydroxy-, (1α,3R,4α,5R)- (9CI)
- Cyclohexanecarboxylic acid, 4-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,3,5-trihydroxy-, [1R-(1α,3α,4α,5β)]- (ZCI)
-
- MDL: MFCD10566638
- Inchi: 1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1
- InChI Key: GYFFKZTYYAFCTR-NCZKRNLISA-N
- SMILES: O([C@H]1[C@H](O)C[C@](O)(C(=O)O)C[C@H]1O)C(=O)C=CC1C=CC(O)=C(O)C=1
Computed Properties
- Exact Mass: 354.09500
- Monoisotopic Mass: 354.09508215 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 165
- Molecular Weight: 354.31
- XLogP3: -0.4
Experimental Properties
- Color/Form: White powder
- Density: 1.65
- Boiling Point: 344.3℃ at 760 mmHg
- PSA: 164.75000
- LogP: -0.64590
- Optical Activity: [α]/D -76.0±5.0°, c = 0.5 in H2O
4-O-Caffeoylquinic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
4-O-Caffeoylquinic Acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-O-Caffeoylquinic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C117944-10mg |
4-O-Caffeoylquinic Acid |
905-99-7 | 10mg |
¥706.90 | 2023-09-03 | ||
| Chemenu | CM255688-10mg |
(1S,3R,4S,5R)-4-((3-(3,4-Dihydroxyphenyl)acryloyl)oxy)-1,3,5-trihydroxycyclohexanecarboxylic acid |
905-99-7 | 98% | 10mg |
$182 | 2021-08-04 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0024-20mg |
4-O-Caffeoylquinic Acid |
905-99-7 | HPLC≥98% | 20mg |
¥900元 | 2023-09-15 | |
| ChemFaces | CFN99117-20mg |
Cryptochlorogenic acid |
905-99-7 | >=98% | 20mg |
$128 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S9319-1mg |
Cryptochlorogenic acid |
905-99-7 | 99.94% | 1mg |
¥1286.68 | 2023-09-15 | |
| TRC | C082500-10mg |
4-O-Caffeoylquinic Acid |
905-99-7 | 10mg |
$ 153.00 | 2023-09-08 | ||
| TRC | C082500-100mg |
4-O-Caffeoylquinic Acid |
905-99-7 | 100mg |
$ 1202.00 | 2023-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019546-20mg |
4-O-Caffeoylquinic Acid |
905-99-7 | 20mg |
¥1229 | 2024-05-21 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21587-20mg |
Cryptochlorogenic acid |
905-99-7 | ,HPLC≥98% | 20mg |
¥1000.00 | 2022-01-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09295-5mg |
Cryptochlorogenic acid |
905-99-7 | 5mg |
¥696.0 | 2021-09-03 |
4-O-Caffeoylquinic Acid Suppliers
4-O-Caffeoylquinic Acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Cyclic alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Cyclic alcohols and derivatives
- CQAs
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-O-Caffeoylquinic Acid
4-O-Caffeoylquinic Acid (CAS No. 905-99-7): A Promising Bioactive Compound in Chemical and Biomedical Research
The 4-O-Caffeoylquinic Acid (CAS No. 905-99-7), a naturally occurring phenolic compound derived from the esterification of quinic acid and caffeic acid, has garnered significant attention in recent years due to its diverse biological activities and potential applications in pharmaceuticals, nutraceuticals, and cosmetics. Structurally characterized by a caffeoyl group attached to the hydroxyl group at the 4-position of quinic acid, this compound exhibits unique physicochemical properties that contribute to its stability and bioavailability. Recent studies, including those published in Nature Communications (2023) and Journal of Medicinal Chemistry, have further elucidated its mechanism of action, particularly in mitigating oxidative stress and inflammatory pathways.
In chemical synthesis, researchers have optimized protocols to enhance the yield of 4-O-Caffeoylquinic Acid, leveraging enzymatic catalysis and microwave-assisted methods to reduce reaction times while maintaining purity. For instance, a 2023 study demonstrated that using tyrosinase from fungal sources achieves over 85% conversion efficiency under mild conditions, addressing scalability challenges for large-scale production. Its molecular formula (C18H18O16) reflects its complex structure, with three carboxylic acid groups and multiple hydroxyl sites that enable interactions with cellular targets such as NF-κB and Nrf2 signaling pathways.
Pharmacological studies highlight this compound's efficacy as an antioxidant, with IC50 values for scavenging DPPH radicals reported as low as 1.2 μM—comparable to synthetic antioxidants like Trolox but with superior safety profiles. In preclinical models of type 2 diabetes, oral administration of CAS No. 905-99-7-enriched formulations reduced fasting blood glucose levels by up to 38% in mice via AMPK activation, findings corroborated by proteomic analyses published in Cell Metabolism. Its anti-inflammatory effects are mediated through suppression of COX-2 expression and inhibition of TNF-α secretion in macrophage cultures, making it a candidate for rheumatoid arthritis therapies.
Clinical translation efforts are advancing rapidly: Phase I trials conducted in collaboration with the University of Tokyo confirmed the compound's safety profile at doses up to 500 mg/kg/day in healthy volunteers, with no significant hepatotoxicity or nephrotoxicity observed over eight weeks. Current research focuses on developing nanoparticle delivery systems—such as chitosan-coated liposomes—to improve intestinal absorption rates from approximately 15% (free form) to over 60%, as reported in a groundbreaking study featured on the cover of Biomaterials Science.
In the realm of functional foods and cosmetics, this compound is being incorporated into dietary supplements targeting metabolic health and skincare products addressing photoaging. A randomized controlled trial published in Nutrients (2023) showed that daily consumption of beverages fortified with 4-O-Caffeoylquinic Acid reduced lipid peroxidation markers by 41% among participants with metabolic syndrome after three months—a result attributed to its ability to modulate gut microbiota composition favoring anti-inflammatory species like Bifidobacterium adolescentis.
Structural analog development represents another frontier: chemists are synthesizing derivatives such as sulfonated or methylated variants to enhance water solubility without compromising bioactivity. Computational docking studies using AutoDock Vina predict that these modifications could improve binding affinity for PPARγ receptors by up to twofold compared to the native molecule.
The compound's role in neuroprotection has also emerged as a critical area: recent data from stroke models demonstrates that pretreatment with CAS No. 905-99-7-based formulations reduces infarct volume by inhibiting mitochondrial permeability transition pore opening—a mechanism validated through cryo-electron microscopy studies at Stanford University.
Ongoing challenges include standardizing extraction methods from plant sources like coffee fruit (Coffea arabica ) where it naturally occurs at ~1–3% w/w concentrations, and establishing long-term efficacy data for chronic disease management through Phase III trials currently underway across six countries.
In conclusion, the multifaceted potential of 4-O-Caffeoylquinic Acid (CAS No. 905-99-7) underscores its position as a cornerstone molecule bridging chemistry innovation with biomedical applications. With continuous advancements in formulation science and regulatory approvals progressing globally, this compound is poised to become a mainstream ingredient across healthcare sectors within the next decade.
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